![molecular formula C19H29NS B14253944 [(10-Isocyano-10-methylundecyl)sulfanyl]benzene CAS No. 341534-71-2](/img/structure/B14253944.png)
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene is an organic compound with the molecular formula C19H29NS. It is characterized by the presence of an isocyanide group attached to a long alkyl chain, which is further connected to a benzene ring via a sulfanyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(10-Isocyano-10-methylundecyl)sulfanyl]benzene typically involves the reaction of an appropriate alkyl halide with a thiol to form the sulfanyl intermediate. This intermediate is then reacted with an isocyanide precursor under controlled conditions to yield the final product. The reaction conditions often include the use of mild bases and solvents to facilitate the formation of the isocyanide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanide group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like bromine or nitronium ions are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of [(10-Isocyano-10-methylundecyl)sulfanyl]benzene involves its interaction with molecular targets through the isocyanide group. This group can coordinate with metal ions, forming stable complexes that can inhibit or activate specific biochemical pathways. The sulfanyl linkage also contributes to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isocyanobenzene: Contains an isocyanide group attached directly to a benzene ring.
Phenylisocyanide: Similar structure but lacks the long alkyl chain and sulfanyl linkage.
Uniqueness
[(10-Isocyano-10-methylundecyl)sulfanyl]benzene is unique due to its combination of an isocyanide group, a long alkyl chain, and a sulfanyl linkage, which imparts distinct chemical and physical properties compared to other isocyanide-containing compounds .
Eigenschaften
CAS-Nummer |
341534-71-2 |
|---|---|
Molekularformel |
C19H29NS |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
(10-isocyano-10-methylundecyl)sulfanylbenzene |
InChI |
InChI=1S/C19H29NS/c1-19(2,20-3)16-12-7-5-4-6-8-13-17-21-18-14-10-9-11-15-18/h9-11,14-15H,4-8,12-13,16-17H2,1-2H3 |
InChI-Schlüssel |
NRGAUEQQWJKONV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCCCCCSC1=CC=CC=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


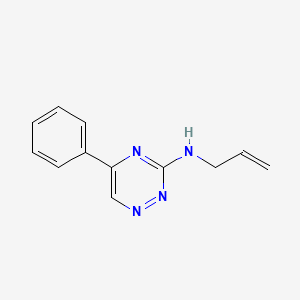
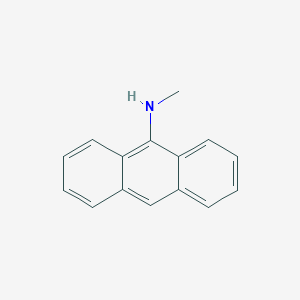
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
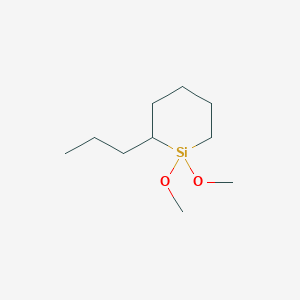
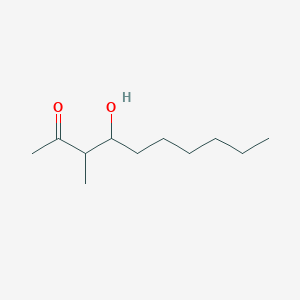
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
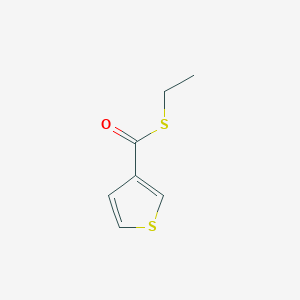

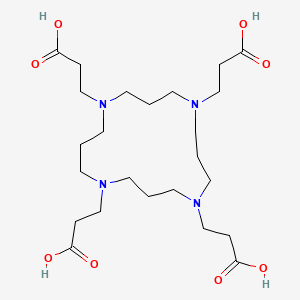
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
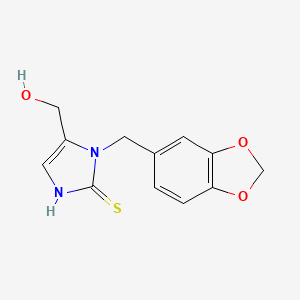
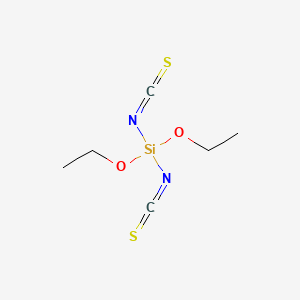
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
